1,3-Bis[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid is a compound recognized for its structural complexity and potential applications in organic synthesis and medicinal chemistry. This compound features a pyrrolidine ring substituted with two tert-butoxycarbonyl groups and a carboxylic acid functional group, contributing to its reactivity and utility in various chemical reactions. The International Union of Pure and Applied Chemistry name for this compound is (3S)-3-amino-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid, and it has the Chemical Abstracts Service number 1931923-61-3.
This compound belongs to the class of amino acids and derivatives, specifically those containing a pyrrolidine structure. It is categorized under organic compounds due to its carbon-based molecular framework.
The synthesis of 1,3-Bis[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid can be achieved through several synthetic routes, typically involving the protection of amino acids or the direct functionalization of pyrrolidine derivatives.
Technical Details:
One common synthetic pathway involves:
The molecular formula for 1,3-Bis[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid is . The structure features:
The molecular weight of this compound is approximately 230.26 g/mol. The structural representation can be visualized using SMILES notation: CC(C)(C)OC(=O)N1CC[C@@](N)(C(=O)O)C1
.
1,3-Bis[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid participates in various chemical reactions typical of amino acids and protected amines:
Technical Details:
The mechanism of action for this compound primarily revolves around its ability to act as an intermediate in peptide synthesis and other organic transformations.
Process:
Relevant data indicates that this compound may cause skin irritation and serious eye damage upon exposure, necessitating careful handling protocols .
1,3-Bis[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid has several scientific uses:
Its versatility in organic synthesis makes it a valuable compound in both academic research and industrial applications.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2